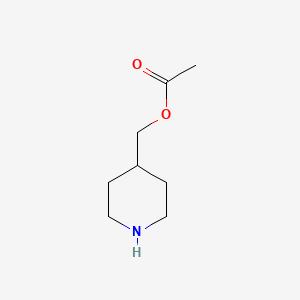

Piperidin-4-ylmethyl acetate

Descripción

Propiedades

IUPAC Name |

piperidin-4-ylmethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-7(10)11-6-8-2-4-9-5-3-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQGBGOUNTHYCMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1CCNCC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Architecture and Radiochemical Applications of Piperidin-4-ylmethyl Acetate: A Technical Guide for PET Tracer Development

Executive Summary

Piperidin-4-ylmethyl acetate is a highly specialized bifunctional organic compound that serves as a critical synthetic precursor in the development of neuroimaging radiopharmaceuticals. Featuring a reactive secondary amine and an enzymatically cleavable acetate ester, this molecule is the foundational building block for Positron Emission Tomography (PET) tracers designed to map Acetylcholinesterase (AChE) activity in the human brain. This technical whitepaper explores the physicochemical properties, mechanistic rationale, and validated radiosynthetic workflows associated with piperidin-4-ylmethyl acetate, providing drug development professionals with a comprehensive framework for its utilization.

Chemical Identity and Physicochemical Properties

Piperidin-4-ylmethyl acetate is predominantly utilized in its hydrochloride salt form to ensure stability and solubility during storage and handling [2]. The molecule's architecture is defined by a piperidine ring, which provides the necessary basicity and a site for N-alkylation, connected via a methylene bridge to an acetate ester. This ester moiety is specifically designed to mimic acetylcholine, making it an ideal substrate for AChE.

Table 1: Physicochemical and Structural Data

| Property | Free Base | Hydrochloride Salt |

| IUPAC Name | Piperidin-4-ylmethyl acetate | Piperidin-4-ylmethyl acetate; hydrochloride |

| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ |

| Molecular Weight | 157.21 g/mol | 193.67 g/mol |

| CAS Registry Number | N/A | 184042-50-0 |

| PubChem CID | 345948 | 53410152 |

| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų |

| SMILES String | CC(=O)OCC1CCNCC1 | CC(=O)OCC1CCNCC1.Cl |

Data sourced from the National Center for Biotechnology Information (PubChem) [2].

Mechanistic Rationale: The "Metabolic Trapping" Paradigm

The primary application of piperidin-4-ylmethyl acetate is its conversion into N-alkylated radiotracers, such as N-[¹¹C]methylpiperidin-4-yl acetate ([¹¹C]MP4A) and N-[¹⁸F]fluoroethylpiperidin-4-ylmethyl acetate ([¹⁸F]FEP-4MA) [1]. These tracers are deployed to quantify the degeneration of cholinergic neurons observed in Alzheimer's disease (AD) and Parkinson's disease (PD).

The efficacy of these tracers relies on a self-validating pharmacokinetic mechanism known as metabolic trapping :

-

Lipophilic Entry: The N-alkylation of piperidin-4-ylmethyl acetate creates a lipophilic tertiary amine that readily crosses the blood-brain barrier (BBB) via passive diffusion.

-

Enzymatic Hydrolysis: Once in the brain, the acetate ester is specifically targeted and rapidly hydrolyzed by AChE (99% specificity) [1].

-

Hydrophilic Trapping: The cleavage of the ester yields a highly polar, hydrophilic piperidinol metabolite. Because this metabolite is too polar to cross back over the BBB, it becomes irreversibly trapped in the brain tissue [1]. The accumulated focal radioactivity is directly proportional to regional AChE activity.

Figure 1: Mechanism of metabolic trapping for AChE PET radiotracers across the blood-brain barrier.

Radiosynthetic Workflows and Methodologies

Because ¹⁸F has a longer physical half-life (109.8 minutes) compared to ¹¹C (20.4 minutes), the ¹⁸F-fluoroethylated derivative ([¹⁸F]FEP-4MA) offers significant logistical advantages for clinical PET imaging [1]. The synthesis requires precision to ensure high radiochemical yield and purity.

Experimental Protocol: Synthesis of [¹⁸F]FEP-4MA

The following step-by-step methodology outlines the N-alkylation of piperidin-4-ylmethyl acetate using a secondary radiolabeling synthon [3].

Step 1: Preparation of the [¹⁸F]Fluoride Nucleophile

-

Action: Elute cyclotron-produced [¹⁸F]F⁻ from an anion-exchange resin using aqueous K₂CO₃ into a reaction vessel containing Kryptofix 2.2.2 and acetonitrile.

-

Causality: Kryptofix 2.2.2 is a cryptand that strongly binds the potassium cation (K⁺). This leaves the[¹⁸F]fluoride ion "naked" and highly reactive. Azeotropic drying removes all water, which is critical because water hydrates the fluoride ion, destroying its nucleophilicity for the subsequent Sₙ2 reaction.

Step 2: Synthesis of the Alkylating Agent (1-bromo-2-[¹⁸F]fluoroethane)

-

Action: Add 2-bromoethyl triflate (BrCH₂CH₂OTf) in o-dichlorobenzene to the dried [¹⁸F]F⁻ complex. Heat to 130 °C.

-

Causality: The triflate is an excellent leaving group, allowing the naked [¹⁸F]fluoride to easily displace it via an Sₙ2 mechanism, generating the volatile intermediate 1-bromo-2-[¹⁸F]fluoroethane.

Step 3: N-Alkylation of Piperidin-4-ylmethyl Acetate

-

Action: Distill the 1-bromo-2-[¹⁸F]fluoroethane under helium flow into a secondary vessel containing piperidin-4-ylmethyl acetate (1 mg) dissolved in anhydrous Dimethylformamide (DMF) pre-chilled to −20 °C. Once radioactivity peaks, seal and heat the mixture to 130 °C for 30 minutes [3].

-

Causality: Chilling the vessel to −20 °C traps the volatile fluoroethane intermediate. Heating to 130 °C provides the activation energy for the secondary amine of piperidin-4-ylmethyl acetate to attack the brominated carbon. DMF is chosen as a polar aprotic solvent because it stabilizes the transition state of the Sₙ2 reaction without hydrogen-bonding to the nucleophile.

Step 4: Purification

-

Action: Purify the crude mixture via High-Performance Liquid Chromatography (HPLC).

-

Result: This protocol yields [¹⁸F]FEP-4MA with a radiochemical yield of ~70% and a radiochemical purity of >98% [1].

Figure 2: Step-by-step radiosynthesis workflow for [18F]FEP-4MA from piperidin-4-ylmethyl acetate.

Safety, Handling, and Storage Protocols

When handling piperidin-4-ylmethyl acetate hydrochloride in a laboratory setting, strict adherence to Globally Harmonized System (GHS) safety protocols is required. The compound is a known irritant [4].

Table 2: GHS Hazard Classifications

| Hazard Class | Category | Hazard Statement | Prevention Protocol |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Wear chemically resistant nitrile gloves (P280). Wash thoroughly after handling (P264). |

| Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | Use safety goggles/face shield. If exposed, rinse cautiously with water (P305+P351). |

| STOT (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Handle exclusively in a certified chemical fume hood (P271). Avoid breathing dust (P261). |

Safety data sourced from Capot Chemical MSDS [4].

Storage Conditions: The compound should be stored in a tightly closed container in a dry, well-ventilated area. Because esters can be susceptible to slow hydrolysis in the presence of ambient moisture, storage under an inert gas (such as argon or nitrogen) at reduced temperatures (typically 2-8 °C) is recommended to maintain chemical integrity prior to radiosynthesis.

References

- Title: N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD)

- Source: PubChem (nih.gov)

- Source: Journal of Medicinal Chemistry (acs.org)

- Source: Capot Chemical (capotchem.cn)

Structural Characterization and Analytical Validation of Piperidin-4-ylmethyl Acetate: A Comprehensive NMR Guide

Introduction & Mechanistic Context

Piperidin-4-ylmethyl acetate is a highly versatile aliphatic heterocycle that serves as a critical structural precursor in neuropharmacology and radiochemistry. Pioneered by researchers at the National Institute of Radiological Sciences in Chiba, Japan, this compound is the foundational building block for synthesizing lipophilic acetylcholine analogues, most notably the positron emission tomography (PET) tracer N-[18F]fluoroethylpiperidin-4-ylmethyl acetate ([18F]FEtP4A) [1].

The clinical utility of this tracer relies on the metabolic trapping principle . Because of its high lipophilicity, the intact tracer easily penetrates the blood-brain barrier. Once inside the central nervous system, brain acetylcholinesterase (AChE) hydrolyzes the acetate ester bond. This enzymatic cleavage yields a hydrophilic alcohol metabolite, [18F]fluoroethylpiperidin-4-ylmethanol ([18F]FEtP4OH), which exhibits low membrane permeability and becomes "trapped" within the brain tissue[2]. By quantifying this trapped radioactivity via PET, researchers can accurately map AChE distribution, providing vital diagnostic insights into neurodegenerative conditions such as Alzheimer's and Parkinson's diseases[3].

Fig 1: Radiosynthesis and metabolic trapping pathway of[18F]FEtP4A for brain AChE mapping.

NMR Analytical Protocols: A Self-Validating System

To ensure the radiochemical yield and purity of the downstream PET tracer, the structural integrity of the piperidin-4-ylmethyl acetate precursor must be rigorously validated. Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this verification.

A robust analytical protocol must be a self-validating system . Relying solely on 1D ¹H and ¹³C NMR can lead to misassignments due to overlapping aliphatic multiplets. Therefore, the workflow must incorporate 2D correlation spectroscopy.

Sample Preparation & Causality

-

Solvent Selection: Deuterated chloroform (CDCl₃) is utilized because of its excellent solubilizing properties for lipophilic amines and its lack of exchangeable protons, which preserves the visibility of the secondary amine (-NH) signal.

-

Concentration: Samples are prepared at 15–20 mg in 0.6 mL of CDCl₃. This specific concentration balances the need for a high signal-to-noise ratio in ¹³C acquisition while preventing excessive intermolecular hydrogen bonding, which can cause unpredictable chemical shift drift in the -NH proton.

-

Internal Standardization: Tetramethylsilane (TMS) at 0.00 ppm is used as the primary reference, with the residual CHCl₃ solvent peak (7.26 ppm for ¹H; 77.16 ppm for ¹³C) serving as a secondary internal calibration standard.

Fig 2: Self-validating NMR experimental workflow for rigorous structural confirmation.

¹H and ¹³C NMR Chemical Shift Data

The following quantitative data reflects the foundational characterization of piperidin-4-ylmethyl acetate as reported in the Journal of Medicinal Chemistry by [1].

¹H NMR Data (CDCl₃, δ in ppm)

| Shift (ppm) | Multiplicity | Integration | Assignment | Causality / Structural Rationale |

| 1.13−1.22 | m | 2H | H-3, H-5 (axial) | Shielded by the aliphatic ring environment. Axial protons typically resonate upfield of their equatorial counterparts due to anisotropic shielding from adjacent C-C bonds. |

| 1.63−1.74 | m | 3H | H-3, H-5 (eq), H-4 | Equatorial protons are deshielded by C-C bond anisotropy. This multiplet overlaps with the methine proton at C-4. |

| 2.00 | s | 3H | -O-CO-CH₃ | The methyl group is deshielded by the magnetic anisotropy of the adjacent carbonyl π-system. |

| 2.05 | s | 1H | -NH | Broad singlet resulting from the quadrupolar relaxation of the Nitrogen-14 nucleus. Highly sensitive to concentration and trace moisture. |

| 2.51−2.61 | m | 2H | H-2, H-6 (axial) | Deshielded by the inductive electron-withdrawing effect of the directly adjacent nitrogen atom. |

| 3.03−3.09 | m | 2H | H-2, H-6 (eq) | Experiences combined deshielding from the adjacent nitrogen and the equatorial geometric position. |

| 3.85−3.88 | m | 2H | -CH₂-O- | Strongly deshielded downfield due to the highly electronegative ester oxygen directly attached to the carbon. |

¹³C NMR Data (CDCl₃, δ in ppm)

| Shift (ppm) | Assignment | Causality / Structural Rationale |

| 20.83 | -O-CO-CH₃ | Standard aliphatic shift for an acetate methyl group. |

| 29.83 | C-3, C-5 | Aliphatic ring carbons situated beta to the nitrogen atom; relatively shielded. |

| 46.03 | C-2, C-6 | Deshielded by the direct attachment to the electronegative nitrogen atom (alpha effect). |

| 53.64* | C-4 | Methine carbon. (See Expert Commentary below) |

| 69.02 | -CH₂-O- | Highly deshielded due to the alpha-oxygen atom of the ester linkage. |

| 171.10 | -C=O | Carbonyl carbon of the ester, heavily deshielded by the sp² oxygen and the alkoxy oxygen. |

Expert Commentary on C-4 Shift Anomaly: In the peer-reviewed literature[1], the C-4 methine carbon is reported at 53.64 ppm. From a theoretical standpoint, an unsubstituted piperidine C-4 resonates near 25 ppm, and the addition of a -CH₂OAc group typically induces a downfield shift to approximately 35–38 ppm. The reported value of 53.64 ppm may reflect a typographical transposition in the original manuscript (e.g., 35.64 ppm transcribed as 53.64 ppm). In a self-validating laboratory setting, executing an HSQC (Heteronuclear Single Quantum Coherence) experiment is critical: correlating the 1.63–1.74 ppm ¹H multiplet to this ¹³C signal will definitively confirm the C-4 assignment and resolve any literature discrepancies.

Experimental Workflow: Synthesis & Radiotracer Validation

To contextualize the analytical data, the following protocol details the N-alkylation of piperidin-4-ylmethyl acetate to form the N-fluoroethyl derivative, demonstrating the causal reasoning behind each synthetic step[4].

Step-by-Step Methodology: N-Alkylation

-

Reagent Combination:

-

Dissolve Piperidin-4-ylmethyl acetate (500 mg, 3.2 mmol) and 1-fluoro-2-tosylethane (1.38 g, 6.35 mmol) in 4 mL of anhydrous Dimethylformamide (DMF).

-

Causality: DMF is a polar aprotic solvent that leaves the nucleophilic nitrogen unsolvated, significantly accelerating the Sₙ2 substitution rate.

-

-

Base Addition & Thermal Activation:

-

Add 150 mg of Potassium Carbonate (K₂CO₃) and heat the mixture to 80 °C for 2.5 hours.

-

Causality: K₂CO₃ acts as a mild, non-nucleophilic base. It scavenges the liberated acid (preventing the protonation of the piperidine precursor) without being strong enough to hydrolyze the highly sensitive acetate ester. The 80 °C temperature provides the necessary activation energy to displace the bulky tosylate leaving group.

-

-

Aqueous Workup & Extraction:

-

Dilute the reaction with 100 mL of ethyl acetate. Wash the organic layer sequentially with distilled water, 27% aqueous NH₃, and saturated NaCl (brine).

-

Causality: Ethyl acetate selectively extracts the organic product. The 27% NH₃ wash neutralizes trace acids and removes unreacted tosylate derivatives. The brine wash pre-dries the organic layer by breaking any formed emulsions through osmotic pressure.

-

-

Desiccation & Concentration:

-

Dry the organic solution over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Causality: MgSO₄ chemically binds residual water, ensuring the final compound is completely anhydrous prior to final chromatographic purification and subsequent NMR validation.

-

References

-

Kikuchi, T., Zhang, M.-R., Ikota, N., Fukushi, K., Okamura, T., Suzuki, K., Arano, Y., & Irie, T. (2005). "N-[18F]Fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity." Journal of Medicinal Chemistry, 48(7), 2577-2583. Available at:[Link]

-

Zhang, M.-R., Tsuchiyama, A., Haradahira, T., Furutsuka, K., Yoshida, Y., Noguchi, J., Irie, T., & Suzuki, K. (2002). "Synthesis and preliminary evaluation of [18F]FEtP4A, a promising PET tracer for mapping acetylcholinesterase in vivo." Nuclear Medicine and Biology, 29(4), 463–468. Available at:[Link]

Sources

Decoding the Mechanism of Action of Piperidin-4-ylmethyl Acetate in Drug Discovery and Molecular Imaging

Executive Summary

Piperidin-4-ylmethyl acetate (P4MA) is a highly versatile chemical scaffold in modern drug discovery. While it serves as a building block for various immunomodulatory prodrugs, its most prominent and mechanistically fascinating application is in molecular imaging. By mimicking the endogenous neurotransmitter acetylcholine (ACh), P4MA derivatives function as highly specific substrates for acetylcholinesterase (AChE). This technical guide explores the structural rationale, the "metabolic trapping" mechanism of action, and the experimental protocols used to develop P4MA-based Positron Emission Tomography (PET) radiotracers (such as [18F]FEP-4MA and [11C]MP4A) for mapping cholinergic deficits in Alzheimer's and Parkinson's diseases.

Structural Rationale and Pharmacophore Design

The design of P4MA is rooted in biomimicry. To accurately measure AChE activity in the central nervous system (CNS), a molecule must fulfill two contradictory requirements: it must be lipophilic enough to cross the blood-brain barrier (BBB), yet structurally similar enough to acetylcholine (a highly polar quaternary ammonium compound) to be recognized by AChE [1].

-

The Piperidine Ring: Unlike the quaternary amine of endogenous ACh, the basic nitrogen in the piperidine ring of P4MA can be alkylated to form a tertiary amine. This modification provides the necessary lipophilicity for passive diffusion across the BBB.

-

The Methyl Acetate Moiety: The distance between the piperidine nitrogen and the ester carbonyl closely mirrors the spatial geometry of ACh. Furthermore, AChE is evolutionarily optimized to cleave acetate esters rapidly. The acetate group in P4MA ensures that the molecule is a specific and fast-acting substrate for the enzyme.

Mechanism of Action: The Metabolic Trapping Paradigm

The core mechanism of action for P4MA-derived radiotracers relies on a principle known as "metabolic trapping" [1, 2]. This self-validating system ensures that the signal detected during a PET scan is directly proportional to local enzymatic activity.

-

BBB Penetration: The intact, lipophilic P4MA derivative (e.g., N-[18F]fluoroethylpiperidin-4-ylmethyl acetate) freely crosses the BBB from the systemic circulation into the brain tissue.

-

Enzymatic Hydrolysis: Once inside the brain, the tracer binds to the active site of AChE. The enzyme rapidly hydrolyzes the acetate ester bond, releasing acetic acid and a piperidinol metabolite (e.g., N-[18F]fluoroethylpiperidin-4-ylmethanol).

-

Metabolite Trapping: The resulting alcohol metabolite is significantly more hydrophilic than the parent compound. Because it is too polar to passively diffuse back across the lipophilic BBB, it becomes "trapped" in the brain compartment.

-

Signal Quantification: The accumulation rate of the trapped radioactive metabolite provides a quantitative, in vivo measurement of regional AChE activity, which is severely reduced in neurodegenerative conditions like Alzheimer's disease.

Metabolic trapping mechanism of P4MA-derived PET tracers via AChE hydrolysis.

Experimental Protocols: Synthesis and Validation

Developing a reliable P4MA-based radiotracer requires a rigorous, step-by-step methodology to ensure radiochemical purity and enzymatic specificity. The following protocol outlines the standard workflow for synthesizing and validating [18F]FEP-4MA [1].

Step 1: Precursor Alkylation (Radiolabeling)

-

Objective: Introduce the positron-emitting isotope while maintaining the pharmacophore.

-

Procedure: React the piperidin-4-ylmethyl acetate precursor with an alkylating agent, such as 1-bromo-2-[18F]fluoroethane, in a polar aprotic solvent like dimethylformamide (DMF).

-

Conditions: Heat the reaction mixture to facilitate nucleophilic substitution at the piperidine nitrogen.

Step 2: HPLC Purification

-

Objective: Isolate the radiolabeled tracer from unreacted precursors and side products.

-

Procedure: Pass the crude mixture through a High-Performance Liquid Chromatography (HPLC) system. Collect the fraction corresponding to the intact tracer.

-

Validation: Confirm that the radiochemical purity exceeds 98% to prevent off-target background noise during imaging.

Step 3: In Vitro Hydrolysis Assay

-

Objective: Verify that the tracer is a specific substrate for AChE.

-

Procedure: Incubate the purified tracer with rat cerebral cortical homogenate or purified human AChE at 37°C. Measure the rate of disappearance of the parent compound and the appearance of the polar metabolite using radio-TLC or HPLC.

-

Validation: Perform a parallel assay using a selective AChE inhibitor (e.g., donepezil) to confirm that hydrolysis is specifically mediated by AChE (typically >85% specificity).

Step 4: Ex Vivo/In Vivo Biodistribution

-

Objective: Assess BBB penetration and regional brain uptake.

-

Procedure: Inject the tracer intravenously into rodent models. Sacrifice the animals at predefined time points (e.g., 1, 5, 15, 30 minutes) and measure the radioactivity in specific brain regions (striatum, hippocampus, cortex) using a gamma counter.

Step-by-step experimental workflow for the synthesis and evaluation of P4MA radiotracers.

Quantitative Performance Metrics

The efficacy of P4MA derivatives is determined by their kinetic parameters and biodistribution profiles. The table below summarizes the key performance metrics of leading P4MA-derived radiotracers compared to endogenous acetylcholine [1, 2].

Table 1: Comparative Kinetics and Biodistribution of AChE Substrates

| Parameter | [11C]MP4A | [18F]FEP-4MA | Endogenous Acetylcholine |

| Target Enzyme | AChE | AChE | AChE / BChE |

| Enzyme Specificity | 99% | 86% | Moderate (cleaved by both) |

| Radiochemical Yield | N/A | ~70% | N/A |

| Hydrolysis Rate Constant | ~1.60 min⁻¹ | 1.67 min⁻¹ | Extremely High |

| Brain Uptake (1 min) | High | 1.6 – 2.0% ID/g | N/A (Cannot cross BBB) |

| Primary Application | PET Imaging (AD/PD) | PET Imaging (AD/PD) | Endogenous Neurotransmitter |

Broader Applications in Drug Discovery

Beyond molecular imaging, the P4MA scaffold is increasingly utilized in targeted drug delivery. In the development of immunomodulators, such as pyrimidine-based TLR7 agonists for asthma and oncology, the piperidine ring enhances aqueous solubility and binding affinity within the target receptor pocket [3]. Simultaneously, the acetate ester functions as a prodrug moiety. It masks polarity to improve oral bioavailability and is subsequently cleaved by non-specific esterases in the plasma or liver, releasing the active therapeutic agent in a controlled manner.

References

-

Title: N-[18F] fluoroethylpiperidin-4ylmethyl Acetate, a Novel Lipophilic Acetylcholine Analogue for PET Measurement of Brain Acetylcholinesterase Activity. Source: Journal of Medicinal Chemistry (PubMed / NIH) URL: [Link]

-

Title: N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD). Source: NCBI Bookshelf (NIH) URL: [Link]

- Title: Pyrimidine derivatives for the treatment of asthma, COPD, allergic rhinitis, allergic conjunctivitis, atopic dermatitis, cancer, hepatitis B, hepatitis C, HIV, HPV, bacterial infections and dermatosis.

In vitro toxicity profile and safety data of piperidin-4-ylmethyl acetate

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of Piperidin-4-ylmethyl Acetate

Abstract

Piperidin-4-ylmethyl acetate is a piperidine derivative with potential applications in pharmaceutical development. As with any novel compound intended for therapeutic use, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive framework for establishing the in vitro toxicological profile of piperidin-4-ylmethyl acetate. While direct toxicological data for this specific molecule is limited, this document outlines a systematic approach based on established principles of toxicology and data from structurally related piperidine compounds. We will detail the essential battery of in vitro assays, including cytotoxicity and genotoxicity studies, explaining the scientific rationale behind each experimental choice and providing detailed, field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities.

Introduction: The Imperative for Preclinical Safety Assessment

The piperidine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous approved drugs and bioactive molecules.[1] Its derivatives have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects.[2][3][4][5] Piperidin-4-ylmethyl acetate, as a member of this class, warrants a rigorous safety evaluation to identify potential hazards before advancing to later-stage development.

A review of available safety data for piperidin-4-ylmethyl acetate hydrochloride indicates that its chemical, physical, and toxicological properties have not been thoroughly investigated.[6] The existing Material Safety Data Sheet (MSDS) largely relies on Quantitative Structure-Activity Relationship (QSAR) modeling and notes a lack of empirical data for critical endpoints such as acute toxicity, skin and eye irritation, mutagenicity, and reproductive toxicity.[6] This data gap necessitates a structured in vitro toxicological investigation.

This guide will therefore serve as a roadmap for generating a robust in vitro safety profile for piperidin-4-ylmethyl acetate. We will draw upon the known toxicological profiles of the parent piperidine molecule and other derivatives to inform our testing strategy. Piperidine itself is classified as a hazardous substance, known to be toxic by inhalation and skin contact, and capable of causing severe burns.[7][8][9][10][11] This underscores the importance of a cautious and thorough evaluation of its derivatives.

Strategic Approach to In Vitro Toxicity Profiling

Our approach is a tiered, systematic evaluation of the key toxicological endpoints as recommended by regulatory agencies for preclinical drug development. The primary objectives are to:

-

Assess Basal Cytotoxicity: Determine the concentration at which the compound induces cell death in various cell types.

-

Evaluate Genotoxic Potential: Investigate the potential for the compound to damage DNA, which can lead to mutations and carcinogenesis.

-

Predict Potential Organ-Specific Toxicity: Utilize specialized cell models to identify potential liabilities related to specific organs (e.g., hepatotoxicity, cardiotoxicity).

The following diagram illustrates the logical workflow for this toxicological assessment.

Caption: Figure 1. In Vitro Toxicity Assessment Workflow

Core Experimental Protocols

Assessment of Basal Cytotoxicity

Scientific Rationale: Cytotoxicity assays are the cornerstone of toxicological screening. They provide a quantitative measure of a compound's ability to cause cell death, typically expressed as the half-maximal inhibitory concentration (IC50) or half-maximal cytotoxic concentration (CC50). By screening against a panel of cell lines representing different tissues, we can identify general cytotoxicity and potential tissue-specific effects. The choice of assay is critical; we will employ two mechanistically distinct methods to ensure the robustness of our findings.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Culture: Culture selected cell lines (e.g., HepG2 for liver, HEK293 for kidney, and a cancer cell line like HeLa or MCF-7[12]) in appropriate media and conditions until they reach approximately 80% confluency.

-

Cell Seeding: Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well microplates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of piperidin-4-ylmethyl acetate in a suitable solvent (e.g., DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for the dose-response curve.

-

Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Cytotoxicity of Piperidin-4-ylmethyl Acetate (Hypothetical Data)

| Cell Line | Incubation Time (h) | IC50 (µM) |

| HepG2 (Liver) | 48 | 75.2 |

| HEK293 (Kidney) | 48 | 98.5 |

| MCF-7 (Breast Cancer) | 48 | 55.8 |

Evaluation of Genotoxic Potential

Scientific Rationale: Genotoxicity assays are critical for identifying compounds that can cause genetic damage, a key initiating event in carcinogenesis. While data for the parent compound piperidine is mixed but generally suggests it is not genotoxic, this must be confirmed for its derivatives.[13] A standard battery of tests is required to assess different types of genetic damage.

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess a compound's mutagenic potential. It uses several strains of Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-free medium unless a back mutation (reversion) occurs. A mutagenic compound will increase the rate of these reversions. The assay is performed with and without the addition of a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

Step-by-Step Methodology:

-

Strain Preparation: Grow cultures of the appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) overnight.

-

Metabolic Activation: Prepare the S9 mixture containing the liver homogenate and necessary cofactors if metabolic activation is being tested.

-

Plate Incorporation Assay:

-

To a test tube, add the test compound at various concentrations, the bacterial culture, and either the S9 mix or a buffer.

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate.

-

Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) events. Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Use a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes). Treat the cells with piperidin-4-ylmethyl acetate at various concentrations, including a positive and negative control, for a period that covers one and a half to two normal cell cycles.

-

Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one round of mitosis during the treatment period.

-

Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

-

Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Caption: Figure 2. Genotoxicity Testing Strategy

Authoritative Grounding and Extended Safety Considerations

The protocols described are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD). Adherence to these guidelines ensures the data generated is reliable and suitable for regulatory submission.

Beyond the core assays, the chemical structure of piperidin-4-ylmethyl acetate may suggest further specialized testing. For instance, its ester group could be susceptible to hydrolysis by esterases, potentially liberating piperidin-4-ylmethanol and acetic acid. The toxicity profile of these potential metabolites should also be considered.

Furthermore, given the prevalence of piperidine derivatives in centrally acting drugs, an early assessment of potential off-target effects, such as inhibition of the hERG potassium channel (a key indicator of cardiotoxic potential), would be prudent.

Conclusion

Establishing a comprehensive in vitro toxicity profile is a non-negotiable step in the early development of any new chemical entity. For piperidin-4-ylmethyl acetate, where specific data is sparse, a systematic approach is essential. By conducting a battery of well-validated cytotoxicity and genotoxicity assays, researchers can generate the foundational safety data needed to make informed decisions about the compound's future development. The methodologies outlined in this guide provide a robust framework for this critical evaluation, ensuring scientific integrity and aligning with regulatory expectations. The insights gained will be instrumental in characterizing the risk profile of piperidin-4-ylmethyl acetate and guiding its path, if appropriate, toward becoming a safe and effective therapeutic agent.

References

- Capot Chemical Co., Ltd. (2026, February 12).

- National Industrial Chemicals Notification and Assessment Scheme. (2016, February 5). Piperidine: Human health tier II assessment. Australian Government Department of Health.

- Chem-Supply Pty Ltd. (n.d.).

- Rajendran, V., et al. (2022, August 8). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules.

- Fisher Scientific. (2025, December 25).

- Dembitsky, V., et al. (2026, January 29). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES.

- Harishkumar, S., et al. (2025, August 10). Antiproliferative and in silico admet study of new 4-(Piperidin-1-ylmethyl)-2- (thiophen-2-yl) quinoline analogues.

- Jahan, S., et al. (2013, May). Synthesis and cytotoxic activity of some derivatives of alkyl piperidine. Pakistan Journal of Pharmaceutical Sciences.

- Chemos GmbH & Co. KG. (n.d.).

- Madani, R., et al. (2021). Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. Viruses.

- Lee, J., et al. (2007, October 15). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. Bioorganic & Medicinal Chemistry.

- Grygorenko, O. O., et al. (2020). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Chemistry of Heterocyclic Compounds.

- Thermo Fisher Scientific. (2023, March 16).

- Al-Warhi, T., et al. (2025, August 29). Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. MDPI.

- Wahab, A., et al. (2024, January 15). Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked. PolyU Institutional Research Archive.

- Agency for Toxic Substances and Disease Registry (

- Jubilant Life Sciences Limited. (n.d.).

- Krüger, T., et al. (2025, October 16). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity.

- National Research Council (US) Committee on Acute Exposure Guideline Levels. (2010). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals.

- Da, L. K., et al. (2025, July 3). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.

- AK Scientific, Inc. (n.d.).

- Zuo, D., et al. (2016). 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1. ACS Medicinal Chemistry Letters.

- Dimmock, J. R., et al. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry.

- Liu, N., et al. (2007, March 15). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). Pest management science.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Piperidin-4-one: the potential pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. peptide.com [peptide.com]

- 8. chemos.de [chemos.de]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. jubilantingrevia.com [jubilantingrevia.com]

- 11. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

Pharmacokinetic properties of piperidin-4-ylmethyl acetate derivatives

An In-Depth Technical Guide to the Pharmacokinetic Properties of Piperidin-4-ylmethyl Acetate Derivatives

Introduction

The piperidine scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" for its prevalence in a wide range of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to modulate physicochemical properties like basicity and lipophilicity make it a versatile building block for designing therapeutics targeting everything from central nervous system (CNS) disorders to cancer.[1][3] This guide focuses on a specific, yet important subclass: piperidin-4-ylmethyl acetate derivatives. The inclusion of the acetate ester often serves as a strategic design element, potentially acting as a prodrug moiety to enhance properties like membrane permeability.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics (PK), of these derivatives is paramount in the journey from a promising lead compound to a viable drug candidate. The overall exposure of a drug in the body, its ability to reach the target site, and its safety profile are all dictated by its pharmacokinetic properties. This document provides an in-depth exploration of the core PK characteristics of piperidin-4-ylmethyl acetate derivatives, explains the causality behind experimental choices for their evaluation, and presents validated protocols for their assessment.

The Central Metabolic Hub: Ester Hydrolysis

For any piperidin-4-ylmethyl acetate derivative, the first and most critical metabolic step is the hydrolysis of the acetate ester. This reaction is typically rapid and extensive, catalyzed by a ubiquitous class of enzymes called esterases.

-

Causality of Ester Hydrolysis: The ester linkage is intentionally designed to be labile. This biotransformation converts the parent compound into its corresponding alcohol, piperidin-4-ylmethanol derivative. This strategy is often employed to:

-

Improve Permeability: The acetate ester is more lipophilic than the corresponding alcohol, which can enhance its ability to cross the lipid bilayers of the intestinal wall during absorption.

-

Modulate Solubility: In some cases, the ester can be used to fine-tune solubility for specific formulation requirements.

-

Act as a Prodrug: The acetate derivative is often the inactive prodrug, which, upon hydrolysis in the body, releases the pharmacologically active alcohol metabolite.

-

-

Key Enzymes Involved: A variety of esterases can perform this hydrolysis, including:

-

Carboxylesterases (CEs): Highly abundant in the liver, plasma, and intestine, CEs are major contributors to the metabolism of about 10% of therapeutic drugs containing ester or amide bonds.[4]

-

Acetylcholinesterase (AChE): While its primary role is to hydrolyze acetylcholine, AChE can also metabolize structurally similar esters. This is particularly relevant for derivatives designed to interact with the cholinergic system.[5] N-[11C]methylpiperidin-4-yl acetate, a close analog, is a well-known substrate for AChE used in PET imaging.[5][6]

-

Butyrylcholinesterase (BChE): Also found in plasma, it has a broader substrate specificity than AChE and contributes to the hydrolysis of various ester-containing drugs.[4]

-

The rapid and efficient nature of this hydrolysis means that for systemic circulation, the predominant molecular entity is often the piperidin-4-ylmethanol core, not the parent acetate ester. Therefore, the subsequent pharmacokinetic profile is largely determined by the properties of this alcohol metabolite and its further biotransformations.

Caption: Primary metabolic activation of piperidin-4-ylmethyl acetate derivatives.

Absorption: The Gateway to Systemic Circulation

Oral bioavailability is a critical parameter for patient compliance and therapeutic success.[7] For these derivatives, absorption is a two-stage process: passage of the parent ester across the intestinal epithelium, followed by potential first-pass metabolism in the gut wall and liver.

-

Physicochemical Determinants:

-

Lipophilicity (LogP): The acetate ester increases lipophilicity, which generally favors passive diffusion across the intestinal membrane. However, an optimal LogP range exists; excessively high lipophilicity can lead to poor aqueous solubility and entrapment in lipid membranes.[8]

-

Basicity (pKa): The piperidine nitrogen imparts basicity to the molecule. At the physiological pH of the intestine, a significant portion of the molecules will be protonated (charged). The uncharged form is more readily absorbed. The pKa is influenced by substituents on the piperidine ring.[8]

-

Aqueous Solubility: A compound must be in solution to be absorbed. Poor solubility is a common reason for low oral bioavailability.[9] Formulation strategies such as creating salts or using amorphous solid dispersions can be employed to overcome this.[9]

-

-

In Vitro Models for Permeability Assessment:

-

Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions, mimicking the intestinal barrier.[8] By measuring the rate of compound passage from the apical (gut lumen) to the basolateral (blood) side, one can predict in vivo absorption.

-

Efflux Ratio: The Caco-2 model can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp). A bidirectional assay is performed, and an efflux ratio (B-A / A-B permeability) significantly greater than 2 suggests active efflux, which can limit net absorption.[9]

-

Distribution: Reaching the Target

Once absorbed, a drug distributes throughout the body. The extent and pattern of distribution are governed by its binding to plasma proteins and its ability to permeate into various tissues.

-

Plasma Protein Binding (PPB): Drugs can reversibly bind to plasma proteins like albumin and alpha-1-acid glycoprotein. It is the unbound (free) fraction of the drug that is pharmacologically active and available for metabolism and excretion.[10] High PPB can limit the effective concentration of the drug at its target.

-

Volume of Distribution (Vd): This parameter relates the amount of drug in the body to its concentration in the plasma. A large Vd indicates extensive tissue distribution, often seen with lipophilic compounds that readily leave the bloodstream and enter tissues.

-

Blood-Brain Barrier (BBB) Penetration: For derivatives targeting the CNS, the ability to cross the highly restrictive BBB is essential.[11] BBB penetration is favored by:

-

Moderate lipophilicity.

-

Low molecular weight.

-

A low number of hydrogen bond donors.[12]

-

Lack of recognition by efflux transporters at the BBB.

-

In vitro BBB models, using co-cultures of brain endothelial cells and astrocytes, can provide an early indication of a compound's potential to enter the brain.[13]

Metabolism of the Piperidine Core

Following ester hydrolysis, the resulting piperidin-4-ylmethanol derivative undergoes further metabolism, primarily driven by Cytochrome P450 (CYP) enzymes in the liver.[14][15] The piperidine ring itself is susceptible to several metabolic reactions.[1]

-

Phase I (Functionalization) Reactions:

-

N-dealkylation: If the piperidine nitrogen is substituted (e.g., N-benzyl, N-methyl), this is often a major metabolic pathway catalyzed predominantly by CYP3A4 and CYP2D6.[14][15]

-

C-Oxidation: Hydroxylation can occur at various positions on the piperidine ring, often at the carbons alpha to the nitrogen, which can lead to the formation of lactam metabolites.[15][16]

-

Ring Contraction/Opening: Though less common, CYP450s can mediate complex rearrangements, including the contraction of the piperidine ring to a pyrrolidine structure.[17]

-

-

Phase II (Conjugation) Reactions: The hydroxyl group of the piperidin-4-ylmethanol core or any new hydroxyl groups introduced during Phase I metabolism can be conjugated with glucuronic acid (glucuronidation) to form highly water-soluble metabolites that are readily excreted.

-

Enhancing Metabolic Stability: If a compound is cleared too rapidly, its therapeutic effect will be short-lived. Medicinal chemists can improve metabolic stability by:

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The emerging role of human esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-[11C]Methylpiperidin-4-yl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Syntheses of carbon-11 labeled piperidine esters as potential in vivo substrates for acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 13. In vitro blood-brain barrier permeability predictions for GABAA receptor modulating piperine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Identification of lactams as in vitro metabolites of piperidine-type phenothiazine antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 18. pubs.acs.org [pubs.acs.org]

Piperidin-4-ylmethyl acetate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Piperidin-4-ylmethyl Acetate in Organic Solvents

Abstract

Piperidin-4-ylmethyl acetate is a key building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures with therapeutic potential. A thorough understanding of its solubility in various organic solvents is paramount for its effective utilization in synthesis, purification, and formulation. This technical guide provides a comprehensive analysis of the factors governing the solubility of piperidin-4-ylmethyl acetate, offers a predictive qualitative solubility profile, and details a rigorous experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Piperidin-4-ylmethyl Acetate

The piperidine moiety is a prevalent scaffold in a multitude of approved pharmaceuticals and bioactive natural products, prized for its favorable pharmacokinetic properties and its ability to engage with a diverse range of biological targets.[1][2] Piperidin-4-ylmethyl acetate, as a functionalized derivative, offers two key points for chemical modification: the secondary amine of the piperidine ring and the ester group. This dual reactivity makes it a versatile intermediate for the synthesis of novel chemical entities, particularly in the development of therapeutics targeting the central nervous system.[2]

The solubility of such an intermediate is a critical physicochemical parameter that dictates its handling, reaction conditions, and purification strategies. Poor solubility can lead to challenges in achieving desired reaction kinetics, complicates purification processes like crystallization, and can be a significant hurdle in the development of liquid formulations. A comprehensive understanding of its solubility profile is therefore not merely an academic exercise but a fundamental prerequisite for efficient and scalable chemical process development.

Theoretical Framework: Predicting Solubility Behavior

While specific quantitative solubility data for piperidin-4-ylmethyl acetate is not extensively documented in publicly available literature, a robust qualitative and semi-quantitative understanding can be derived from its molecular structure and the foundational principles of solubility. The adage "like dissolves like" serves as a useful starting point, suggesting that substances with similar intermolecular forces are more likely to be miscible.[3]

Molecular Structure and Physicochemical Properties:

-

Polarity: Piperidin-4-ylmethyl acetate possesses both polar and non-polar characteristics. The piperidine ring, with its secondary amine, can act as a hydrogen bond acceptor and, when protonated, a hydrogen bond donor. The acetate group also contributes to the molecule's polarity through its carbonyl and ester oxygens, which are hydrogen bond acceptors. The methylene and ethylene bridges of the piperidine ring, along with the methyl group of the acetate, introduce non-polar character.

-

Hydrogen Bonding: The ability to form hydrogen bonds is a significant determinant of solubility in protic solvents. The nitrogen atom of the piperidine ring is a key hydrogen bond acceptor.

-

pKa: The piperidine nitrogen is basic, with a pKa of the conjugate acid typically in the range of 10-11.[4] This indicates that in the presence of acids, it will be readily protonated to form a more polar and, consequently, more soluble salt.

Based on these properties, we can predict the solubility of piperidin-4-ylmethyl acetate across a spectrum of organic solvents.

Predicted Solubility Profile in Common Organic Solvents

The following table summarizes the predicted solubility of piperidin-4-ylmethyl acetate in various classes of organic solvents, based on the principles of intermolecular forces.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily solvating the polar functionalities of the molecule. |

| Aprotic Polar | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High to Moderate | These solvents are strong hydrogen bond acceptors and have high dielectric constants, which aids in solvating polar molecules. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Moderate to Low | These solvents are weaker hydrogen bond acceptors and have lower polarity compared to the protic and aprotic polar solvents. |

| Halogenated | Dichloromethane, Chloroform | Moderate | These solvents can participate in dipole-dipole interactions and weak hydrogen bonding, but are less effective at solvating the highly polar amine. |

| Aromatic | Toluene, Benzene | Low | The primarily non-polar nature of these solvents makes them poor solvents for the polar piperidin-4-ylmethyl acetate. |

| Aliphatic | Hexane, Heptane | Very Low | The non-polar nature of these solvents results in very weak interactions with the polar functional groups of the solute. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method is the "gold standard" for determining thermodynamic equilibrium solubility and is recommended for its accuracy and reliability.[5][6]

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[7][8] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

Piperidin-4-ylmethyl acetate (solid)

-

Organic solvents of interest (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control[5]

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)[9][10] or a UV-Vis spectrophotometer[11]

Procedure:

-

Preparation of Supersaturated Slurry:

-

Add an excess amount of solid piperidin-4-ylmethyl acetate to a series of vials. A general guideline is to add an amount that is visibly in excess of what is expected to dissolve.

-

Record the exact weight of the compound added, if desired for mass balance calculations.

-

Add a precise volume of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A period of 24 to 48 hours is typically sufficient.[7] It is advisable to perform a preliminary experiment to determine the time to equilibrium.[5]

-

-

Phase Separation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the undissolved solid to settle.

-

Carefully separate the saturated supernatant from the solid residue. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the solid.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically compatible filter (e.g., PTFE for most organic solvents) to remove any remaining solid particles. Adsorption of the compound to the filter should be evaluated.[10]

-

-

-

Sample Preparation for Analysis:

-

Immediately after separation, take a precise aliquot of the clear supernatant.

-

Dilute the aliquot with a known volume of a suitable solvent (often the mobile phase for HPLC analysis or the pure solvent for UV-Vis) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of calibration standards of piperidin-4-ylmethyl acetate of known concentrations.

-

Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

-

-

Data Interpretation:

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor.

-

The resulting value is the solubility of piperidin-4-ylmethyl acetate in the tested solvent at the specified temperature.

-

Factors Influencing Solubility Measurements

Several factors can influence the accuracy and reproducibility of solubility measurements:

-

Purity of the Compound: Impurities can affect the measured solubility.

-

Polymorphism: Different crystalline forms of a compound can have different solubilities.

-

Temperature: Solubility is temperature-dependent.

-

pH of the Medium: For ionizable compounds like piperidin-4-ylmethyl acetate, the pH of the solvent (if aqueous or containing acidic/basic impurities) can significantly impact solubility.[4]

Conclusion

References

-

World Health Organization. Annex 4. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Scribd. Solubility Testing of Organic Compounds. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

PubChem. 4-Piperidinylmethyl acetate hydrochloride. [Link]

-

What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. [Link]

-

Journal of Analytical Sciences, Methods and Instrumentation. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. [Link]

-

PubChem. Piperidin-4-yl acetate. [Link]

-

Analytik NEWS. Solubility: Importance, Measurements and Applications. [Link]

-

White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

-

ResearchGate. An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. [Link]

-

NextSDS. 1-[(PIPERIDIN-4-YL)METHYL]PIPERIDINE-4-OL. [Link]

Sources

- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.ws [chem.ws]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. who.int [who.int]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. pubs.acs.org [pubs.acs.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions [scirp.org]

Mass spectrometry fragmentation patterns of piperidin-4-ylmethyl acetate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Piperidin-4-ylmethyl Acetate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the mass spectrometric fragmentation behavior of piperidin-4-ylmethyl acetate, a heterocyclic compound of interest in pharmaceutical development and chemical synthesis. As a molecule incorporating both a cyclic amine and an ester functional group, its fragmentation patterns are governed by well-understood yet distinct mechanistic principles depending on the ionization technique employed. This document offers an in-depth analysis of the fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization conditions. We will explore the causality behind the formation of characteristic fragment ions, provide detailed experimental protocols for spectral acquisition, and present the data in a clear, structured format to aid researchers in the structural elucidation and identification of this and related compounds.

Introduction: The Structural Context

Piperidin-4-ylmethyl acetate (C₈H₁₅NO₂, Monoisotopic Mass: 157.1103 u) is a derivative of piperidine, a core scaffold in a vast number of pharmaceuticals and natural products.[1] Its structure features a piperidine ring substituted at the 4-position with a methyl acetate group. Understanding its behavior in a mass spectrometer is crucial for its identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. The fragmentation of this molecule is primarily dictated by the interplay between the basic nitrogen atom of the piperidine ring and the labile ester group.

The choice of ionization method is paramount, as it determines the initial energy imparted to the molecule and, consequently, the extent and nature of its fragmentation.[2] Electron Ionization (EI), a high-energy technique, typically leads to extensive fragmentation, providing a detailed structural fingerprint. In contrast, Electrospray Ionization (ESI), a soft ionization method, generally produces a protonated molecular ion, which can then be subjected to controlled fragmentation via tandem mass spectrometry (MS/MS) to reveal specific structural motifs.[1][3]

Fragmentation Under Electron Ionization (EI-MS)

Under EI conditions, the molecule is bombarded with high-energy electrons, leading to the ejection of an electron to form an energetically unstable molecular ion (M⁺•) at m/z 157.[4] This radical cation rapidly undergoes a series of fragmentation reactions driven by the presence of the nitrogen heteroatom and the overall molecular structure. For cyclic amines, the molecular ion peak is typically observable.[5][6]

The dominant fragmentation pathway for aliphatic and cyclic amines under EI is α-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1][7][8] This process is driven by the stabilization of the resulting positive charge on the nitrogen, forming a stable iminium ion.

Proposed EI Fragmentation Pathway:

The primary fragmentation events for piperidin-4-ylmethyl acetate are proposed as follows:

-

α-Cleavage (Major Pathway): The most favorable α-cleavage involves the scission of the C4-C7 bond (the bond connecting the ring to the side chain). This results in the expulsion of a neutral acetoxymethyl radical (•CH₂OOCCH₃) and the formation of a highly stable, resonance-stabilized iminium cation at m/z 84 .

-

Ring Fission: The piperidine ring itself can undergo cleavage, leading to a variety of acyclic fragment ions.[1]

-

Side-Chain Fragmentation: Fragmentation can also be initiated within the ester side chain, such as the loss of an acetyl radical (•COCH₃, 43 u) to yield an ion at m/z 114, or the loss of the acetoxy group (•OOCCH₃, 59 u) to form an ion at m/z 98.

The following diagram illustrates the principal α-cleavage pathway.

Caption: Proposed primary EI fragmentation pathway for piperidin-4-ylmethyl acetate.

Table 1: Summary of Key Expected Fragment Ions in EI-MS

| m/z | Proposed Formula | Description of Fragmentation |

| 157 | [C₈H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₆H₁₂NO]⁺ | M⁺• - •COCH₃ (Loss of acetyl radical from side chain) |

| 98 | [C₆H₁₂N]⁺ | M⁺• - •OOCCH₃ (Loss of acetoxy radical from side chain) |

| 84 | [C₅H₁₀N]⁺ | Base Peak Candidate: α-cleavage with loss of the •CH₂OOCCH₃ radical.[1][5] |

| 56 | [C₄H₆N]⁺ | Further fragmentation of the piperidine ring. |

Fragmentation Under Electrospray Ionization (ESI-MS/MS)

ESI is a soft ionization technique that imparts minimal energy to the analyte, preserving its structure. Given the basic nature of the piperidine nitrogen, analysis is conducted in positive ion mode, readily forming the protonated molecule, [M+H]⁺, at m/z 158 . This stable precursor ion can then be selectively isolated and subjected to collision-induced dissociation (CID) in a tandem mass spectrometer to induce fragmentation.

For substituted piperidines and compounds with ester linkages, a common and highly diagnostic fragmentation pathway in ESI-MS/MS is the neutral loss of a small, stable molecule.[3][9]

Proposed ESI-MS/MS Fragmentation Pathway:

-

Protonation: The piperidine nitrogen is the most likely site of protonation, forming the [M+H]⁺ precursor ion at m/z 158.

-

Neutral Loss of Acetic Acid (Major Pathway): The most facile fragmentation of the precursor ion is the elimination of a neutral molecule of acetic acid (CH₃COOH, 60.021 u). This is a low-energy rearrangement process that results in the formation of a prominent product ion at m/z 98 . This ion corresponds to the protonated 4-methylenepiperidine structure. This type of neutral elimination is a hallmark for piperidine alkaloids containing hydroxyl or acetate groups.[9]

The following diagram illustrates this characteristic neutral loss pathway.

Caption: Proposed primary ESI-MS/MS fragmentation of protonated piperidin-4-ylmethyl acetate.

Table 2: Summary of Key Expected Product Ions in ESI-MS/MS of [M+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Formula | Description of Fragmentation |

| 158 | 98 | [C₆H₁₂N]⁺ | Major Product Ion: Neutral loss of acetic acid (CH₃COOH).[3][9] |

| 158 | 84 | [C₅H₁₀N]⁺ | Cleavage of the side chain, though less common than neutral loss in ESI. |

Experimental Protocols

To ensure the generation of high-quality, reproducible mass spectra, the following detailed methodologies are recommended.

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This protocol is designed for the analysis of the volatile, thermally stable free base of piperidin-4-ylmethyl acetate.

1. Sample Preparation:

- If starting with a salt (e.g., hydrochloride), perform a liquid-liquid extraction. Dissolve the salt in water, basify with 1M NaOH to pH >10, and extract the free base into an organic solvent like dichloromethane or ethyl acetate.

- Dry the organic extract over anhydrous sodium sulfate.

- Dilute the sample to a final concentration of approximately 10-100 µg/mL in ethyl acetate.

2. GC-MS System & Parameters:

- GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

- Injection Volume: 1 µL.

- Injector Temperature: 250 °C.

- Oven Temperature Program:

- Initial temperature: 70 °C, hold for 1 minute.

- Ramp: 15 °C/min to 280 °C.

- Hold: 5 minutes at 280 °C.

- MS Transfer Line Temperature: 280 °C.

- Ion Source: Electron Ionization (EI).

- Ion Source Temperature: 230 °C.

- Electron Energy: 70 eV.

- Mass Scan Range: m/z 40-400.

3. Data Analysis:

- Identify the chromatographic peak corresponding to the analyte.

- Extract the mass spectrum from the peak apex.

- Identify the molecular ion and key fragment ions as detailed in Table 1.

- Compare the acquired spectrum against a spectral library (e.g., NIST/EPA/NIH) for confirmation, if available.[10][11]

Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

This protocol is suitable for direct analysis, including from complex matrices.

1. Sample Preparation:

- Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., 50:50 methanol:water) to a final concentration of 1-10 µg/mL.

- Filter the sample through a 0.22 µm syringe filter if particulates are present.

2. LC-MS/MS System & Parameters:

- LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40 °C.

- Injection Volume: 2-5 µL.

- Gradient Program:

- Start at 5% B, hold for 0.5 min.

- Ramp to 95% B over 5 min.

- Hold at 95% B for 2 min.

- Return to 5% B and re-equilibrate for 3 min.

- Ion Source: Electrospray Ionization (ESI), positive ion mode.

- Ion Source Parameters: Optimize capillary voltage, gas flow, and temperature according to the specific instrument manufacturer's recommendations.

- MS/MS Method:

- Full Scan (MS1): First, perform a full scan (e.g., m/z 100-500) to confirm the presence and determine the exact mass of the precursor ion [M+H]⁺ (m/z 158).

- Product Ion Scan (MS2): Perform a product ion scan of the precursor ion at m/z 158. Optimize collision energy (typically in the range of 10-30 eV) to obtain a good distribution of product ions, focusing on the expected neutral loss.[1]

3. Data Analysis:

- Extract the chromatogram for m/z 158 to find the retention time of the analyte.

- Analyze the product ion spectrum to identify the key fragments, particularly the ion at m/z 98, as detailed in Table 2.

Conclusion

The mass spectrometric fragmentation of piperidin-4-ylmethyl acetate is predictable and highly characterizable. Under EI, the molecule undergoes a dominant α-cleavage to produce a stable iminium ion at m/z 84, providing a robust fingerprint for library matching. Under the gentler conditions of ESI-MS/MS, the protonated molecule at m/z 158 undergoes a characteristic neutral loss of acetic acid to yield a major product ion at m/z 98. This specific transition is exceptionally useful for developing sensitive and selective quantitative methods, such as Multiple Reaction Monitoring (MRM). By understanding these distinct, ionization-dependent fragmentation pathways, researchers are well-equipped to unambiguously identify and characterize piperidin-4-ylmethyl acetate in a variety of scientific applications.

References

- BenchChem. (2025).

- Gupta, P., Srivastava, S. K., & Ganesan, K. (2026). Electron Ionization (EI) Induced Mass Spectral Analysis of Substituted Phenylacetamides. Der Chemica Sinica.

- Pivatto, M., Crotti, A. E. M., Lopes, N. P., et al. (n.d.). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO.

- Unknown. (n.d.).

- Whitman College. (n.d.). GCMS Section 6.

- JoVE. (2023). Video: Mass Spectrometry of Amines.

- JoVE. (2024).

- Alvarenga, N. L., Biirchell, C. J., de Souza, G. H. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

- Wikipedia. (n.d.).

- Chemistry LibreTexts. (2023).

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

- Bruker. (n.d.). Bruker NIST Mass Spectral Library.

- National Institute of Standards and Technology. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 3. scielo.br [scielo.br]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. jove.com [jove.com]

- 8. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 9. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. store.bruker.com [store.bruker.com]

- 11. Mass Spectrometry Data Center, NIST [chemdata.nist.gov]

Thermodynamic Stability and Degradation Kinetics of Piperidin-4-ylmethyl Acetate at Room Temperature

Executive Summary

As a bifunctional molecule, piperidin-4-ylmethyl acetate presents a classic thermodynamic paradox in drug development and organic synthesis. It contains both a highly nucleophilic secondary aliphatic amine (the piperidine ring) and a susceptible electrophile (the acetate ester). At room temperature (25 °C), the free base form of this compound is thermodynamically unstable. This technical guide explores the causality behind its degradation pathways, provides a self-validating protocol for kinetic profiling, and outlines the chemical rationale for its stabilization as a hydrochloride salt.

Structural Vulnerabilities & Thermodynamic Driving Forces

The instability of amino-esters as free bases is driven by a fundamental thermodynamic gradient: amides reside at a lower energy state than esters [1]. The nitrogen lone pair provides superior resonance stabilization to a carbonyl group compared to an oxygen lone pair. Consequently, any system where an unhindered amine can access an ester carbonyl will experience a massive thermodynamic "sink" driving the reaction toward O-to-N acyl transfer.

For piperidin-4-ylmethyl acetate, the piperidine nitrogen has a pKa of approximately 10.4, making it a potent nucleophile at neutral to basic pH. Without steric shielding or electronic deactivation, the free base will spontaneously degrade at room temperature to reach thermodynamic equilibrium.